molecular formula C21H22O4 B1378811 Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate CAS No. 1461713-26-7

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B1378811
CAS No.: 1461713-26-7
M. Wt: 338.4 g/mol
InChI Key: CCKCIGSYEVWQPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate is a β-keto ester derivative characterized by dual 4-methylphenyl substituents. Its structure features a central 4-oxobutanoate backbone esterified with an ethyl group, a 4-methylbenzoyl moiety at position 3, and a 4-methylphenyl group at position 2.

Properties

IUPAC Name

ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-25-19(22)13-18(20(23)16-9-5-14(2)6-10-16)21(24)17-11-7-15(3)8-12-17/h5-12,18H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCIGSYEVWQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate typically involves the esterification of 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoic acid.

    Reduction: Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-hydroxybutanoate.

    Substitution: 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in the Aromatic Ring

Ethyl 4-(4-methylphenyl)-4-oxobutanoate (CAS 6942-61-6)
  • Structure : Simplifies the target compound by removing the 3-(4-methylbenzoyl) group.
  • Key Differences : Reduced steric bulk and electronic effects due to the absence of the benzoyl group.
  • Applications : Serves as a model for studying the role of substituent complexity in pharmacokinetics .
Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2)
  • Structure : Replaces 4-methylphenyl with 4-bromophenyl.
  • Key Differences : Bromine’s electronegativity enhances electrophilic reactivity, making it suitable for Suzuki coupling reactions. Similarity score: 1.00 (structural backbone) but distinct halogen-mediated interactions .
Methyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-86-1)
  • Structure : Ethyl ester replaced with methyl.
  • Key Differences : Lower molecular weight (MW: 269.1 vs. 283.2) and altered lipophilicity (logP: 1.8 vs. 2.3). Similarity score: 0.96 .

Substituent Variations in the Ester Group

Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5b)
  • Structure : Biphenyl core with 4′-fluoro and 2′-methyl substituents; methyl ester.
  • Key Differences: Enhanced aromatic stacking due to biphenyl, fluorine’s electron-withdrawing effects improve COX-2 inhibition (IC₅₀: 0.8 µM vs. >10 µM for non-fluorinated analogs) .
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS 1402232-56-7)
  • Structure : 3-fluoro-4-methoxyphenyl substituent.
  • Key Differences : Methoxy group increases solubility; fluorine enhances metabolic stability. Molecular formula: C₁₃H₁₅FO₄ .

Heterocyclic and Complex Derivatives

Ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate
  • Structure : Thiophene ring with bromine at position 3.
  • Key Differences : Heterocyclic system alters electronic properties (π-π interactions) and bioavailability. CAS: 337923-05-4 .
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (CAS 686771-31-3)
  • Structure: Incorporates a thienopyrimidine scaffold.
  • Key Differences : Extended conjugation and sulfanyl linkage enhance kinase inhibition (e.g., EGFR IC₅₀: 50 nM). Molecular formula: C₂₄H₂₃N₃O₄S₂ .

Alkyl Chain Modifications

Ethyl 4-(4-n-butylphenyl)-4-oxobutanoate (CAS 115199-55-8)
  • Structure : 4-n-butylphenyl substituent.
  • Key Differences : Longer alkyl chain increases lipophilicity (logP: 3.1) and membrane permeability .
Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate
  • Structure : Bulky tert-butyl and dimethyl groups.
  • Key Differences : Steric hindrance reduces enzymatic degradation; used in prolonged-release formulations .

Biological Activity

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzoyl group and a phenyl group, both substituted with methyl groups, which may influence its interactions in biological systems. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₄O₃
  • CAS Number : 1461713-26-7

Physical Properties

  • Molecular Weight : 210.24 g/mol
  • Density : 1.056 g/mL at 25 °C
  • Boiling Point : 244-245 °C

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

This compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoyl esters have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential antibacterial and antifungal activities.

Antitumor Potential

Research into related compounds has revealed promising antitumor effects. For example, thiazole derivatives have demonstrated cytotoxicity against cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance their efficacy. This compound's structural features may similarly contribute to antitumor activity.

Study on Structural Analogues

A study investigating the biological activity of ethyl 2-(4-halobenzyl)-3-oxobutanoate found that modifications in the aromatic rings significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups like methyl enhanced activity, suggesting that this compound could exhibit similar behavior due to its methyl substitutions .

Antimicrobial Testing

Another study evaluated the antimicrobial properties of various substituted phenylthiazole derivatives, revealing that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . While direct data on this compound is not available, its structural similarities suggest potential for similar antimicrobial efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-4-oxobutanoateStructureNotable antitumor activity
Ethyl (4-methylbenzoyl)acetateStructureModerate antimicrobial effects
Ethyl 3-(4-fluorobenzoyl)acetateStructureSignificant cytotoxicity against cancer cells

This table highlights the diversity in biological activities among structurally related compounds, emphasizing the importance of specific functional groups in determining efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
Reactant of Route 2
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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate

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